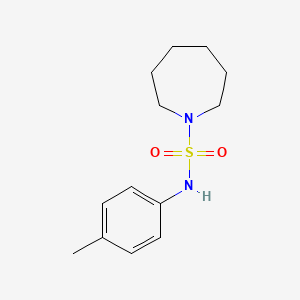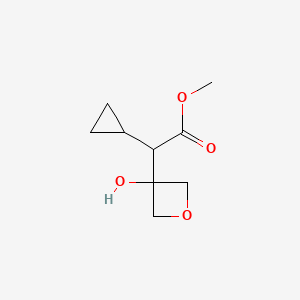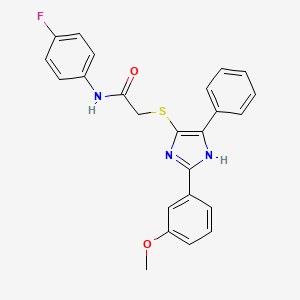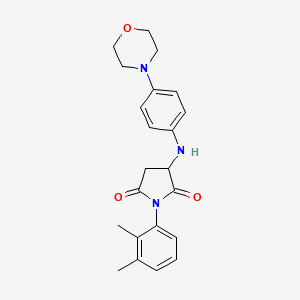![molecular formula C17H18N6O5 B2537857 ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 847387-11-5](/img/structure/B2537857.png)
ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a complex organic molecule that appears to be related to a class of compounds that include various heterocyclic structures such as triazolo-pyrimidines and oxazolidinones. These compounds are of interest due to their potential pharmacological activities, including their roles as platelet aggregation inhibitors and antibacterial agents.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and modifications of pyrimidine derivatives. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were created by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods indicate a trend in the synthesis of such compounds involving multi-step reactions and the use of various reagents to achieve the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP functional and basis sets, are used to optimize the structure and predict various properties like HOMO-LUMO gaps and molecular electrostatic potential . These analyses are crucial for understanding the electronic structure and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be diverse, with the potential for various reactions based on the functional groups present. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate involved heating amino-pyrazolo-pyrimidine with diethyl malonate . Another compound, (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, was prepared via condensation of a related acetate with dimethylformamide-dimethylacetal . These reactions highlight the versatility of the pyrimidine core in undergoing various synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of aromatic rings, heteroatoms, and multiple functional groups can influence properties such as solubility, melting points, and biological activity. For instance, the antibacterial activity of a pyrimidine derivative was evaluated against various microbial strains, showing its potential as an antibacterial agent . The impurity profile of a related compound was determined using liquid chromatography-mass spectrometry, which is essential for the development of pharmaceuticals .
科学的研究の応用
Pharmacological Applications
Nonsteroidal Anti-inflammatory Agents : Compounds with complex structures, including methoxyphenyl groups and acetamido acetate functionalities, are often explored for their potential as nonsteroidal anti-inflammatory agents (NSAIDs). These compounds can inhibit enzymes or pathways involved in inflammation, providing a basis for therapeutic application in conditions characterized by inflammation and pain (Annunziato & di Renzo, 1993).
Diagnostic and Imaging Agents
Serotonin Receptor Imaging : Methoxyphenyl derivatives have been utilized in the development of imaging agents for positron emission tomography (PET) to study serotonin receptors in the brain. These compounds, through their interaction with specific receptor subtypes, help in the diagnosis and study of psychiatric and neurological disorders (Passchier et al., 2000).
Research Chemicals and Designer Drugs
New Psychoactive Substances : Research chemicals, including those with methoxymethylcathinone or related structures, have emerged as substances of abuse, offering insights into the pharmacodynamics and toxicology of novel psychoactive substances. Studies involving these compounds contribute to understanding their pharmacokinetics, metabolism, and potential toxic effects, guiding legal regulation and medical response (Wikström et al., 2010).
Metabolism and Toxicokinetics
Metabolic Studies : Understanding the metabolism and disposition of pharmaceuticals is crucial for drug development. Compounds with ethyl and acetate groups are often subjects of metabolic studies to evaluate their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for assessing the safety and efficacy of new drugs (Polsky-Fisher et al., 2006).
作用機序
Target of Action
Similar compounds such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit ubiquitin specific peptidase 28 (usp28) and c-met receptor tyrosine kinase . These proteins play crucial roles in various cellular processes, including cell proliferation and signal transduction .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to inhibition of the target proteins . This interaction can result in changes in cellular processes, such as cell proliferation and signal transduction .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and signal transduction .
Pharmacokinetics
The compound is described as being oil-soluble , which could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and affect cell cycle progression .
Action Environment
The compound is described as being highly stable , which suggests that it may be resistant to various environmental factors.
特性
IUPAC Name |
ethyl 2-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-4-6-12(27-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICCDRELDMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)
![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)
![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)
![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)
![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)


